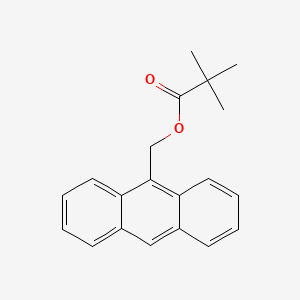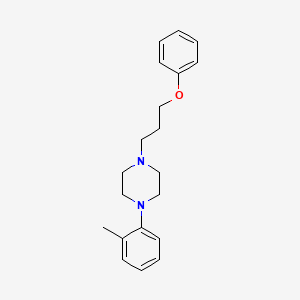
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-: is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a phenoxypropyl group and an o-tolyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- typically involves the reaction of piperazine with 3-phenoxypropyl chloride and o-tolyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl or o-tolyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the aromatic rings or any potential double bonds within the structure.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenoxypropionic acid or o-toluic acid, while reduction could produce phenoxypropyl alcohol or o-tolyl alcohol.
科学的研究の応用
Chemistry: In chemistry, Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for similar effects, such as anxiolytic or antipsychotic properties.
Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action for Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- would depend on its specific biological activity. Generally, piperazine derivatives act on the central nervous system by interacting with neurotransmitter receptors or transporters. The phenoxypropyl and o-tolyl groups may influence the compound’s binding affinity and selectivity for these targets, modulating its pharmacological effects.
類似化合物との比較
Piperazine: The parent compound, widely used in medicinal chemistry.
1-(3-Phenoxypropyl)piperazine: Lacks the o-tolyl group, potentially altering its biological activity.
4-(o-Tolyl)piperazine: Lacks the phenoxypropyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- is unique due to the presence of both the phenoxypropyl and o-tolyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
74038-00-9 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC名 |
1-(2-methylphenyl)-4-(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-8-5-6-11-20(18)22-15-13-21(14-16-22)12-7-17-23-19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3 |
InChIキー |
FIVULIJQBBGFFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


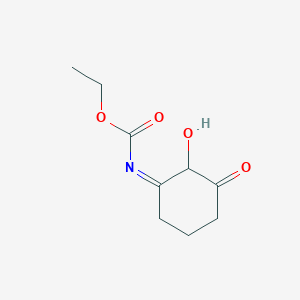
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
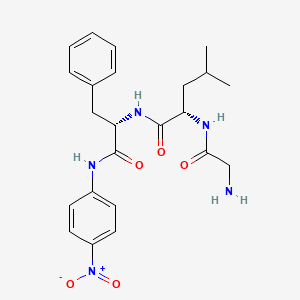
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
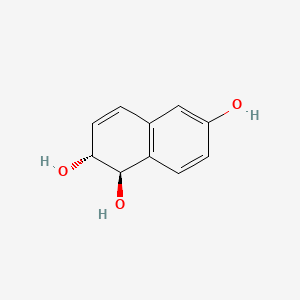

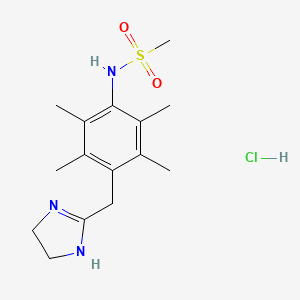
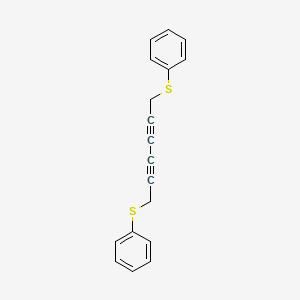
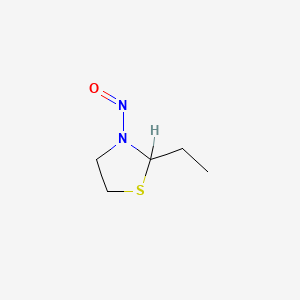
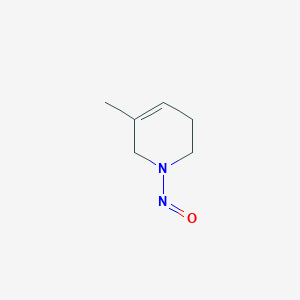

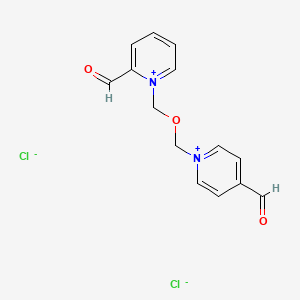
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
